molecular formula C23H23N3O5S B2629357 N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899755-79-4

N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2629357
CAS RN: 899755-79-4
M. Wt: 453.51
InChI Key: OGUMPQYMKPQGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation Studies

In a separate domain, the structural characteristics and conformational dynamics of related compounds have been a subject of interest. Subasri et al. (2017) and (2016) conducted studies detailing the crystal structures of closely related compounds, providing insights into their molecular conformation and potential interactions. These findings are crucial for understanding the structural basis of the compound's biological activity and may inform further drug development and optimization efforts (Subasri et al., 2017), (Subasri et al., 2016).

Applications in Cancer Research

Moreover, the compound and its derivatives have found relevance in cancer research. Hafez and El-Gazzar (2017) synthesized novel derivatives and evaluated their antitumor activity, demonstrating promising results against various human cancer cell lines. These findings underline the compound's potential as a cornerstone in the development of new anticancer therapies, marking a significant advance in the field of oncology (Hafez & El-Gazzar, 2017).

Antifolate Inhibition and Antitumor/Antibacterial Effects

Additionally, compounds with structural similarities have been investigated for their role as antifolate inhibitors, with implications in both antitumor and antibacterial applications. Gangjee et al. (1996) synthesized analogs as potential inhibitors of thymidylate synthase, displaying notable antitumor and antibacterial properties. These studies further elucidate the multifaceted therapeutic potential of compounds within this chemical class (Gangjee et al., 1996).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-16(15)31-21)25-23(26)32-13-19(27)24-14-9-10-17(29-2)18(12-14)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUMPQYMKPQGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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